molecular formula C19H24N4O5S B2540857 Methyl (4-((3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)carbamate CAS No. 1705941-57-6

Methyl (4-((3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)carbamate

Cat. No.: B2540857
CAS No.: 1705941-57-6
M. Wt: 420.48
InChI Key: XEDJDHJUYQERGA-UHFFFAOYSA-N
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Description

“Methyl (4-((3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)carbamate” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .


Synthesis Analysis

The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .


Molecular Structure Analysis

The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.2±0.1 g/cm³, boiling point of 355.0±34.0 °C at 760 mmHg, vapour pressure of 0.0±0.8 mmHg at 25°C, enthalpy of vaporization of 60.0±3.0 kJ/mol, flash point of 168.5±25.7 °C, index of refraction of 1.543, molar refractivity of 56.1±0.3 cm³, and a molar volume of 178.0±3.0 cm³ .

Scientific Research Applications

Synthesis and Spectral Analysis

Several studies have focused on the synthesis and spectral analysis of compounds related to Methyl (4-((3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)carbamate. These compounds are part of the 1,3,4-Oxadiazole class, known for their biological activities. The synthesis processes typically involve multiple steps, starting from basic compounds and proceeding through various chemical reactions to yield the final product. The structures of these compounds are then elucidated using spectral data such as 1H-NMR, IR, and mass spectroscopy (Khalid et al., 2016), (Aziz‐ur‐Rehman et al., 2017).

Antibacterial Activity

Several derivatives of this compound have been synthesized and tested for antibacterial properties. These studies indicate that the compounds exhibit moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria. This suggests potential applications in developing new antibacterial agents (Khalid et al., 2016), (Aziz‐ur‐Rehman et al., 2017).

Anticancer Potential

Some derivatives have been evaluated for their anticancer properties. These studies involve synthesizing specific derivatives and testing their efficacy against various cancer cell lines. The findings from these studies contribute to the ongoing search for new anticancer agents (Rehman et al., 2018).

Future Directions

The future directions for this compound could involve further exploration of its potential as an anti-infective agent, given the known anti-infective properties of 1,2,4-oxadiazoles . Additionally, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

Properties

IUPAC Name

methyl N-[4-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]sulfonylphenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O5S/c1-27-19(24)20-15-6-8-16(9-7-15)29(25,26)23-10-2-3-13(12-23)11-17-21-18(22-28-17)14-4-5-14/h6-9,13-14H,2-5,10-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDJDHJUYQERGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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